1-(3,5-Dimethylpiperidin-1-yl)prop-2-en-1-one
Description
1-(3,5-Dimethylpiperidin-1-yl)prop-2-en-1-one is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a piperidine ring substituted with two methyl groups at the 3 and 5 positions, and a prop-2-en-1-one moiety attached to the nitrogen atom of the piperidine ring.
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-4-10(12)11-6-8(2)5-9(3)7-11/h4,8-9H,1,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQGXVJJQQCRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)prop-2-en-1-one typically involves the reaction of 3,5-dimethylpiperidine with an appropriate acylating agent. One common method is the reaction of 3,5-dimethylpiperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
1-(3,5-Dimethylpiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols can replace the oxygen atom, forming imines or thioethers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include alcohols, ketones, carboxylic acids, imines, and thioethers .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(3,5-Dimethylpiperidin-1-yl)prop-2-en-1-one exerts its effects, particularly its antiplatelet activity, involves the inhibition of platelet aggregation induced by collagen. This compound interacts with specific molecular targets on the platelet surface, preventing the activation and aggregation of platelets. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with the signaling pathways that lead to platelet activation .
Comparison with Similar Compounds
1-(3,5-Dimethylpiperidin-1-yl)prop-2-en-1-one can be compared with other similar compounds such as:
1-(3,5-Dimethylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound also exhibits antiplatelet activity but has additional methoxy groups that may influence its potency and selectivity.
1-(3,5-Dimethylpiperidin-1-yl)-3-phenylprop-2-en-1-one: Similar in structure but lacks the additional substituents on the phenyl ring, which may affect its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for further research and development.
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